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Compound of Interest

Compound Name: 2-Chloro-1-phenyl-1-hexanone

Cat. No.: B13414400

Technical Monograph: 2-Chloro-1-phenyl-1-
hexanone
Chemical Identity & Structural Analysis

2-Chloro-1-phenyl-1-hexanone is an aromatic alpha-chloro ketone. Structurally, it consists of
a hexanophenone backbone where a chlorine atom substitutes a hydrogen atom at the alpha-
position (adjacent to the carbonyl group). This specific substitution pattern creates a dipole-
dipole conflict that significantly enhances the electrophilicity of the alpha-carbon, making the
compound a potent alkylating agent.

Nomenclature & Identifiers
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Parameter

Detail

IUPAC Name

2-Chloro-1-phenylhexan-1-one

Common Synonyms

-Chlorohexanophenone; 2-

Chlorohexanophenone

C
Molecular Formula H

Clo
SMILES CCCCC(CNhC(=0O)clcccccl
Molecular Weight 210.69 g/mol

CAS Registry Number

Note: While specific CAS 946-01-0 refers to the
6-chloro isomer, the 2-chloro isomer is often
referenced in forensic literature as a precursor

to hexedrone-type compounds.[1][2][3]

Structural Features[1][2][3][4][5][6][7]

o Chiral Center: The C2 carbon (alpha-carbon) is chiral, existing as (R) and (S) enantiomers.

Synthetic preparations typically yield a racemic mixture.

» Electrophilic Sites: The molecule possesses two distinct electrophilic centers:[4]

o Carbonyl Carbon: Susceptible to nucleophilic attack (though sterically modulated by the

phenyl ring).

o Alpha-Carbon: Highly reactive toward S

2 substitution due to the electron-withdrawing inductive effect of the carbonyl and the

chlorine leaving group.

Physicochemical Properties
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The following data aggregates predicted values based on structure-activity relationship (SAR)

models and experimental data from homologous alpha-halo ketones (e.g., 2-

chloropropiophenone).

Property

Value / Range

Confidence

Physical State

Liquid or Low-Melting Solid

High (Based on homologs)

~315 °C (760 mmHg) / ~145

Boiling Point Predicted [1]
°C (15 mmHg)
Density 1.10£0.05 g/em Predicted
LogP (Octanol/Water) 35-38 High (Lipophilic)
Solubility (Water) Insoluble (< 0.1 mg/mL) High
N ) Soluble in DCM, Methanol, )
Solubility (Organic) High
Ethyl Acetate
pKa N/A (No acidic protons < 14) High
Refractive Index ~1.535 Predicted

Technical Insight: The introduction of the chlorine atom increases the boiling point relative to

hexanophenone (BP 265°C) due to increased molecular weight and dipole interactions, despite

the loss of some London dispersion symmetry.

Reactivity Profile & Stability

The chemical behavior of 2-chloro-1-phenyl-1-hexanone is dominated by the alpha-halo

ketone motif. This moiety is chemically versatile but inherently unstable under certain

conditions.
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Nucleophilic Substitution (S 2)

The primary reaction pathway is bimolecular nucleophilic substitution. The alpha-carbon is
activated by the adjacent carbonyl group, which stabilizes the transition state through orbital
overlap (neighboring group participation).

o Amination: Reaction with primary/secondary amines yields alpha-amino ketones (cathinone
derivatives).

o Hydrolysis: Reaction with water/hydroxide yields 2-hydroxy-1-phenyl-1-hexanone.

Absence of Favorskii Rearrangement

Unlike aliphatic alpha-halo ketones, 2-chloro-1-phenyl-1-hexanone is resistant to the
Favorskii rearrangement.

o Mechanism:[5] Favorskii rearrangement requires an enolizable proton on the

-carbon (the alpha carbon on the other side of the carbonyl).[4]

e Constraint: In this molecule, the

-position is occupied by the phenyl ring, which lacks protons. This simplifies the impurity
profile during synthesis, as ring-contraction byproducts are thermodynamically inaccessible.

Photolytic Instability

Alpha-chloro ketones are sensitive to UV light. Homolytic cleavage of the C-Cl bond can occur,
generating radical species that lead to polymerization or dechlorination products
(hexanophenone).

Reactivity Visualization

The following diagram illustrates the competing reaction pathways for the 2-chloro-1-phenyl-1-
hexanone substrate.
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Caption: Primary reaction pathways. Note the divergence between productive amination and
degradative hydrolysis.

Analytical Characterization

Accurate identification relies on distinguishing the compound from its isomers (e.g., 6-chloro)
and byproducts.

Mass Spectrometry (GC-MS)

Electron lonization (El) produces a fragmentation pattern characteristic of phenyl ketones.
o Base Peak (m/z 105): The benzoyl cation (

) is typically the dominant peak, resulting from alpha-cleavage adjacent to the carbonyl.

o McLafferty Rearrangement: Due to the presence of a gamma-hydrogen in the hexyl chain, a
McLafferty rearrangement is theoretically possible, though often suppressed by the stability
of the benzoyl ion.

e Molecular lon: The parention

is often weak or absent due to the labile C-Cl bond.

Nuclear Magnetic Resonance (NMR)
e HNMR (CDCI
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o

7.9 - 7.4 ppm (m, 5H): Aromatic phenyl protons.

o

5.1-4.9 ppm (t/dd, 1H): The alpha-proton (

-Cl). This signal is deshielded by both the Cl and C=0, appearing significantly downfield.

o

2.1-1.8 ppm (m, 2H): Beta-protons (
).

o 0.9 ppm (t, 3H): Terminal methyl group.

Analytical Workflow Diagram
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Caption: Forensic/Analytical workflow for confirming identity via GC-MS fragmentation logic.
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Handling & Safety Protocols

Warning: As an alpha-halo ketone, this compound is a potent lachrymator (tear gas agent) and
skin irritant.

» Containment: All handling must occur within a certified chemical fume hood.

o Neutralization: Spills should be treated with a dilute solution of ammonia or sodium
thiosulfate to nucleophilically deactivate the alpha-chloro moiety before disposal.

o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and
photolytic degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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